![molecular formula C16H12Cl2FN3S B4542797 5-(2-chloro-6-fluorobenzyl)-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4542797.png)
5-(2-chloro-6-fluorobenzyl)-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves a multi-step process starting with the preparation of triazole-thiol (AMMT) as a key intermediate. This intermediate is then subjected to various reactions, including condensation with aldehydes or cyclization with chloroacetyl chloride, to produce a range of triazole compounds with different substituents (Sarhan et al., 2008).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized using techniques such as X-ray diffraction, revealing details like dihedral angles and the planarity of the molecule. For instance, studies have shown that triazole rings can be linked by thiomethylene groups or form thiazoline ring systems, depending on the synthesis route (Sarhan et al., 2008).
Chemical Reactions and Properties
1,2,4-Triazole derivatives can undergo various chemical reactions, including aminomethylation and cyanoethylation, impacting their potential biological activity. These reactions typically occur at the nitrogen atom of the triazole ring, leading to compounds with significant effects on cancer DNA methylation (Hakobyan et al., 2017).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility in organic solvents and melting points, are crucial for their practical applications. Experimental methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study these properties, providing insights into the stability and solvatomorphic behavior of these compounds (Shukla et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity of triazole derivatives, are often predicted through computational studies like density functional theory (DFT) calculations. These studies help in understanding the electronic transitions, chemical reactivity, and molecular electrostatic potential, guiding the synthesis of new compounds with desired biological activities (Srivastava et al., 2016).
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FN3S/c1-9-11(17)4-3-7-14(9)22-15(20-21-16(22)23)8-10-12(18)5-2-6-13(10)19/h2-7H,8H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPIVUZUQGXYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=NNC2=S)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-6-fluorobenzyl)-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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